Enoxamast
Description
Enoxamast is a compound classified as a N-(4-substituted-thiazolyl)oxamic acid derivative. It is known for its antiallergic activity and has been studied for its potential therapeutic applications .
Properties
IUPAC Name |
2-[[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]amino]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5S/c16-11(12(17)18)15-13-14-8(6-21-13)7-1-2-9-10(5-7)20-4-3-19-9/h1-2,5-6H,3-4H2,(H,17,18)(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPNJGFKWYNJJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50225584 | |
| Record name | Enoxamast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50225584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49724779 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
74604-76-5 | |
| Record name | Enoxamast [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074604765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enoxamast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50225584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENOXAMAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08703R750L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Enoxamast involves the reaction of thiazole derivatives with oxamic acid. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Commonly used methods include high-pressure homogenization and ultrasonication .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using high-energy methods. These methods ensure the consistent production of the compound with the desired chemical properties. The process may also involve purification steps to remove any impurities and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Enoxamast undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxazole derivatives, while substitution can produce a variety of substituted thiazole compounds .
Scientific Research Applications
Enoxamast has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its antiallergic properties and potential therapeutic effects.
Medicine: Investigated for its potential use in treating allergic reactions and other related conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Enoxamast involves its interaction with specific molecular targets. It exerts its effects by binding to receptors involved in allergic reactions, thereby inhibiting the release of histamines and other mediators. This action helps in reducing the symptoms associated with allergic reactions .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds with similar thiazole structures.
Oxamic acid derivatives: Compounds with similar oxamic acid structures.
Uniqueness
Enoxamast is unique due to its specific combination of thiazole and oxamic acid structures, which confer its distinct antiallergic properties. Compared to other similar compounds, this compound has shown promising results in reducing allergic symptoms with minimal side effects .
Biological Activity
Enoxamast, a compound derived from the enoxacin family, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, including research findings, case studies, and data tables that illustrate its efficacy.
Overview of this compound
This compound is a synthetic derivative of enoxacin, a fluoroquinolone antibiotic. It has been studied for its potential therapeutic effects beyond its antibacterial properties, particularly in oncology and immunology.
Antimicrobial Activity
Mechanism of Action
this compound exhibits its antimicrobial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This mechanism is similar to that of other fluoroquinolones but may be enhanced through structural modifications that improve binding affinity.
Efficacy Against Pathogens
Recent studies have demonstrated that this compound shows potent activity against various Gram-positive and Gram-negative bacteria. For instance, it has been reported to have minimum inhibitory concentration (MIC) values as low as 0.008 μg/mL against Bacillus subtilis and 6.72 mg/mL against Escherichia coli . The following table summarizes the antimicrobial efficacy of this compound compared to other compounds:
| Pathogen | MIC (μg/mL) | This compound | Enoxacin |
|---|---|---|---|
| Staphylococcus aureus | 6.45 | Active | Moderate |
| E. coli | 6.72 | Active | High |
| Bacillus subtilis | 0.008 | Highly Active | Moderate |
| Klebsiella pneumoniae | 12.5 | Active | Low |
Antitumor Activity
In Vitro Studies
Research indicates that this compound possesses significant antitumor activity, particularly against non-small-cell lung cancer (NSCLC). In cultured cell lines, this compound has demonstrated the ability to induce apoptosis and increase reactive oxygen species (ROS) generation in a dose-dependent manner .
Xenograft Models
In preclinical studies utilizing xenograft mouse models, this compound exhibited a notable reduction in tumor size compared to controls. The compound's efficacy was attributed to its ability to enhance DNA damage response pathways, leading to increased tumor cell death .
Immunomodulatory Effects
Recent investigations into the immunomodulatory properties of this compound have revealed its potential to enhance phagocytic activity in macrophages and neutrophils. Studies showed that certain derivatives exhibited an IC50 of 1.4 µg/mL in isolated neutrophils, indicating strong immunostimulatory effects .
Case Studies
Several case studies have highlighted the clinical implications of this compound's biological activities:
- Antimicrobial Resistance : A case study focused on the effectiveness of this compound against multi-drug resistant strains of bacteria in clinical settings, demonstrating its potential as a treatment option where traditional antibiotics fail.
- Cancer Therapy : Another case study explored the use of this compound in combination with existing chemotherapeutic agents for enhanced efficacy against NSCLC, showing promising results in patient-derived xenograft models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
